2-Benzyl-2,5,5-trimethyl-1,3-dioxane
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Overview
Description
2-Benzyl-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of benzyl alcohol with 2,2,5-trimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale reactions. The use of continuous flow reactors and catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates through cyclization and acetal formation, which are crucial in its reactivity and biological activity .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its high acidity and use in organic synthesis.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Used as a boron-containing reagent in organic synthesis.
Uniqueness: 2-Benzyl-2,5,5-trimethyl-1,3-dioxane stands out due to its unique benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
6282-28-6 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-benzyl-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-13(2)10-15-14(3,16-11-13)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
KFBDJBFMKAJYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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